molecular formula C13H14N2O5 B8322197 Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate

Cat. No. B8322197
M. Wt: 278.26 g/mol
InChI Key: UVCDKOADOYKZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-4-oxo-1H-cinnoline-3-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-4-20-13(17)11-12(16)7-5-9(18-2)10(19-3)6-8(7)14-15-11/h5-6H,4H2,1-3H3,(H,14,16)

InChI Key

UVCDKOADOYKZHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=CC(=C(C=C2C1=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask charged with a magnetic stir bar was added TFA (30 mL). The flask was cooled to 0° C. in an ice bath and ethyl 3-{4,5-dimethoxy-2-[(E)-pyrrolidin-1-yldiazenyl]phenyl}-3-oxopropanoate sodium salt (4.03 g, 10.83 mmol) (Method 3) was added to the reaction mixture in portions over 10 minutes. The mixture was stirred at this temperature for an additional 2 h before being poured over 0° C. ice-water (˜300 mL). The desired product precipitated from the mixture and was collected via vacuum filtration using a Buchner funnel. The solid was rinsed with water (1×100 mL) and diethyl ether (1×100 mL) to yield 1.55 g (51%) of the title compound as an off white solid that was used without further purification. 1H NMR: 13.70 (s, NH, 1H), 7.39 (s, 1H), 7.00 (s, 1H), 4.30 (q, 2H), 3.95 (s, 3H), 3.89 (s, 3H), 1.30 (t, 3H); m/z 279.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
51%

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